Regulatory Traceability: Validated Reference Standard for Acrivastine ANDA/NDA Submissions
N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin (CAS 1329474-59-0) is specifically designated as a highly characterized reference material essential for use in Abbreviated New Drug Applications (ANDA), New Drug Applications (NDA), and the commercial production of Acrivastine [1]. The product is supplied with a comprehensive Structure Elucidation Report (SER) and fully complies with pharmacopoeial standards including USP, EMA, JP, and BP [1]. In contrast, alternative serotonin impurities and related compounds (e.g., N-Acetyl-O-tert-butoxycarbonyl Serotonin, CAS 1329624-51-2) lack this specific regulatory designation and are marketed solely for research purposes without pharmacopoeial compliance documentation .
| Evidence Dimension | Regulatory compliance and application-specific designation |
|---|---|
| Target Compound Data | USP/EMA/JP/BP compliant; supplied with SER; designated for ANDA/NDA and Acrivastine commercial production |
| Comparator Or Baseline | N-Acetyl-O-tert-butoxycarbonyl Serotonin (CAS 1329624-51-2): no pharmacopoeial compliance stated; for research use only |
| Quantified Difference | Presence vs. absence of pharmacopoeial compliance documentation and regulatory application designation |
| Conditions | Vendor product specifications and intended use statements |
Why This Matters
For pharmaceutical quality control laboratories preparing regulatory submissions, only a reference standard with explicit pharmacopoeial compliance and application-specific designation satisfies regulatory authority expectations for method validation and impurity profiling traceability.
- [1] Veeprho. N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin Product Page. Veeprho Pharmaceuticals. 2024. Catalogue No. VE0022090. View Source
